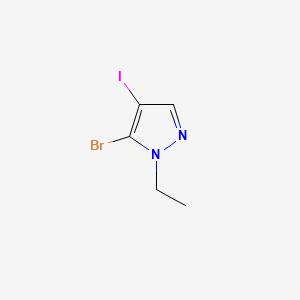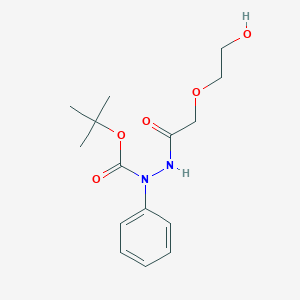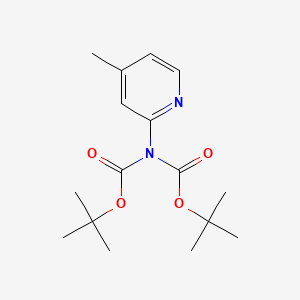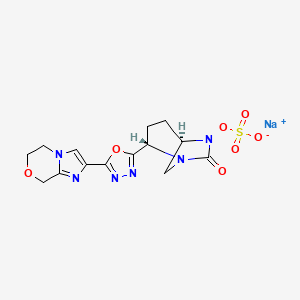![molecular formula C7H3BrIN3 B13918759 8-Bromo-5-iodopyrido[3,4-B]pyrazine](/img/structure/B13918759.png)
8-Bromo-5-iodopyrido[3,4-B]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5-iodopyrido[3,4-B]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their aromatic properties and are often used in various chemical and biological applications. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for synthetic chemists due to its potential reactivity and versatility in forming new chemical bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-iodopyrido[3,4-B]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction, which uses mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran. This method allows for the selective introduction of bromine and iodine atoms into the pyridopyrazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-5-iodopyrido[3,4-B]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed couplings with arylboronic acids or anilines can lead to the formation of new carbon-carbon or carbon-nitrogen bonds.
Cyclization Reactions: Subsequent cyclizations can afford complex fused ring systems, such as pyrazino-fused carbazoles and indoles.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of new bonds.
Copper Catalysts: Employed in C-N bond formation with azoles.
Deprotometalation Agents: Lithium-zinc combinations are used to introduce halogen atoms into the pyridopyrazine ring.
Major Products
The major products formed from these reactions include various substituted pyridopyrazines, pyrazino-fused carbazoles, and indoles. These products often exhibit interesting biological properties, such as antiproliferative activity in melanoma cells .
Wissenschaftliche Forschungsanwendungen
8-Bromo-5-iodopyrido[3,4-B]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its biological properties, including antiproliferative activity and kinase inhibition.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-5-iodopyrido[3,4-B]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Iodopyrido[2,3-B]pyrazine: Similar in structure but lacks the bromine atom.
8-Bromo-7-iodopyrido[3,4-B]pyrazine: Another closely related compound with a different halogenation pattern.
Uniqueness
8-Bromo-5-iodopyrido[3,4-B]pyrazine is unique due to the presence of both bromine and iodine atoms, which provides it with distinct reactivity and potential for forming diverse chemical bonds. This dual halogenation also enhances its utility in various synthetic and biological applications.
Eigenschaften
Molekularformel |
C7H3BrIN3 |
|---|---|
Molekulargewicht |
335.93 g/mol |
IUPAC-Name |
8-bromo-5-iodopyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C7H3BrIN3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H |
InChI-Schlüssel |
TZLYSSJYOIJCNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C(=CN=C2I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


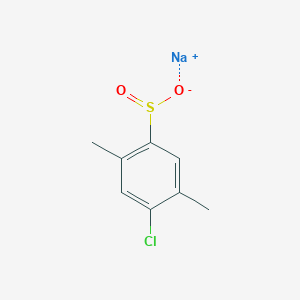
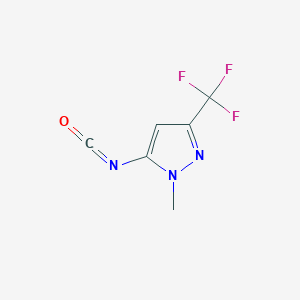
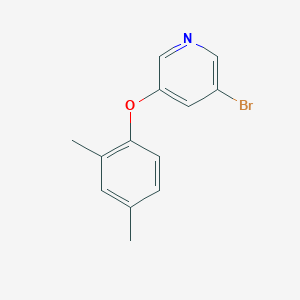
![Methyl cis-2,3,4,5,6,6A-hexahydro-1H-cyclopenta[C]pyrrole-3A-carboxylate](/img/structure/B13918683.png)
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)

